molecular formula C6H7N3O B13615147 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde

1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No.: B13615147
M. Wt: 137.14 g/mol
InChI Key: IGIKFTUTLUCCRH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at the N1 position and a carbaldehyde group at the C5 position. Its molecular formula is C₇H₉N₃O, with a molar mass of 151.17 g/mol . This compound is of interest in medicinal chemistry and materials science due to its reactive aldehyde group, which serves as a versatile intermediate for synthesizing derivatives such as Schiff bases or hydrazones .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2-cyclopropyl-1,2,4-triazole-3-carbaldehyde

InChI

InChI=1S/C6H7N3O/c10-3-6-7-4-8-9(6)5-1-2-5/h3-5H,1-2H2

InChI Key

IGIKFTUTLUCCRH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NC=N2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde typically involves a multi-step processThis method involves the reaction of azides with propargyl alcohol or acetal-protected propargyl aldehydes, followed by oxidation or hydrolysis . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is used in the production of agrochemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is highlighted through comparisons with analogous triazole-carbaldehyde derivatives. Key differences in substituents, regiochemistry, and physicochemical properties are summarized below:

Table 1: Comparative Analysis of Triazole-Carbaldehyde Derivatives

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Features/Applications
This compound Cyclopropyl (N1), CHO (C5) C₇H₉N₃O 151.17 1.44 (predicted) 342.1 (predicted) 1.26 High reactivity due to aldehyde; used in medicinal chemistry
5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde Cyclopropyl (C5), CHO (C3) C₇H₉N₃O 151.17 1.44 (predicted) 342.1 (predicted) 1.26 Regioisomer; aldehyde at C3 alters electronic distribution
1-Methyl-1H-1,2,4-triazole-5-carbaldehyde Methyl (N1), CHO (C5) C₄H₅N₃O 111.10 - - - Simpler structure; lacks cyclopropyl steric effects
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde Ethyl (N1), CHO (C5) C₅H₇N₃O 125.13 - - - Increased hydrophobicity vs. methyl analog
1-(Propan-2-yl)-1H-1,2,4-triazole-5-carbaldehyde Isopropyl (N1), CHO (C5) C₆H₉N₃O 139.16 - - - Bulky substituent reduces reaction rates
1-tert-Butyl-1H-1,2,4-triazole-5-carbaldehyde tert-Butyl (N1), CHO (C5) C₇H₁₁N₃O 153.18 - - - Extreme steric hindrance; niche applications

Key Findings from Comparisons

Regiochemistry Effects :

  • The position of the carbaldehyde group (C3 vs. C5) significantly impacts electronic properties. For example, 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde has a distinct reactivity profile compared to the target compound due to altered resonance stabilization of the triazole ring.

Substituent Influence :

  • Cyclopropyl vs. Alkyl Groups : Cyclopropyl substitution enhances metabolic stability and rigidity compared to methyl or ethyl groups, making it favorable in drug design .
  • Steric Effects : Bulkier substituents (e.g., isopropyl, tert-butyl) reduce nucleophilic attack at the aldehyde group, limiting derivatization efficiency .

Physicochemical Properties :

  • The cyclopropyl analog (density: 1.44 g/cm³) is denser than simpler alkyl derivatives, likely due to its strained ring structure .
  • Predicted pKa values (~1.26) suggest moderate acidity, comparable to other triazole-carbaldehydes, enabling similar reactivity in condensation reactions .

Biological Relevance :

  • Cyclopropyl-containing triazoles are explored as bioisosteres for carboxylic acids, improving pharmacokinetic profiles in drug candidates .
  • The aldehyde group facilitates covalent binding to biological targets, a feature exploited in protease inhibitor design .

Biological Activity

1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound with a unique structure that includes a cyclopropyl group and a triazole ring featuring an aldehyde functional group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its molecular formula is C6H8N4OC_6H_8N_4O with a molecular weight of approximately 137.14 g/mol.

The presence of the aldehyde group in this compound enhances its reactivity, allowing it to undergo various chemical transformations. The synthesis typically involves multi-step synthetic routes, highlighting the complexity and precision required in producing this compound.

Biological Activities

Research into the biological activities of this compound is still emerging but suggests several promising pharmacological properties:

  • Antimicrobial Activity : Compounds containing triazole rings are often studied for their antimicrobial effects. Preliminary studies indicate that this compound may exhibit antibacterial and antifungal properties due to its structural characteristics .
  • Anticancer Potential : Triazole derivatives are known for their anticancer activities. The unique structural features of this compound may influence its interaction with biological targets relevant to cancer treatment .
  • Inflammatory Response Modulation : There is evidence suggesting that compounds related to this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

The mechanism of action for this compound is not fully elucidated but may involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth or inflammatory pathways, which could explain its antimicrobial and anti-inflammatory properties .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with similar triazole derivatives:

Compound NameMolecular FormulaUnique Features
5-Cyclobutyl-1H-1,2,4-triazole-3-carboxylic acidC8H10N4O2Contains a cyclobutyl group instead of cyclopropyl
5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiolC10H10FN3SFeatures a fluorophenyl group and thiol functionality
3-(4-Fluorophenyl)-1H-1,2,4-triazoleC8H7FN4Retains the triazole structure without carboxylic acid

The unique combination of functionalities in this compound distinguishes it from these analogs and suggests potential for further exploration in medicinal applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

  • Antiproliferative Activity : A study evaluated various triazole derivatives for their toxicity and antiproliferative effects on peripheral blood mononuclear cells. Results indicated significant activity against certain cancer cell lines .
  • Cytokine Release Modulation : Research demonstrated that specific triazole derivatives could influence cytokine release in stimulated cell cultures. This highlights their potential as anti-inflammatory agents .
  • Melanocortin Receptor Antagonism : Some derivatives have shown promise as antagonists for melanocortin receptors (MC4R), which are implicated in various physiological processes including appetite regulation .

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